molecular formula C12H15BO2 B6337210 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole CAS No. 107648-56-6

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole

Cat. No.: B6337210
CAS No.: 107648-56-6
M. Wt: 202.06 g/mol
InChI Key: UESZEZBDXVOEDP-UHFFFAOYSA-N
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Description

Context of 1,3,2-Benzodioxaboroles (Catecholboranes) in Organoboron Chemistry

1,3,2-Benzodioxaboroles are a class of organoboron compounds derived from catechol. The parent compound of this family is 2H-1,3,2-Benzodioxaborole, commonly known as catecholborane (HBcat). wikipedia.org Catecholborane is a colorless liquid that serves as a key reagent in organic synthesis. wikipedia.org Unlike more reactive boranes like borane-THF, which can exist as dimers, catecholborane exists as a monomer due to the electronic influence of the aryloxy groups, which reduce the Lewis acidity of the boron center. wikipedia.org

In the broader context of organoboron chemistry, catecholboranes are highly valued for their role in hydroboration reactions. wikipedia.orgchemeurope.com When reacted with alkenes or alkynes, catecholborane adds a hydrogen-boron bond across the carbon-carbon multiple bond, forming new organoboranes. acs.org Specifically, its reaction with a terminal alkyne typically yields a trans-vinylborane, which is a precursor for the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgchemeurope.com The stability and predictable reactivity of the catecholborane moiety make it an excellent protecting group for boronic acids and a reliable functional handle for subsequent transformations.

Table 1: Properties of Catecholborane

Property Value
IUPAC Name 2H-1,3,2-Benzodioxaborole
Chemical Formula C₆H₅BO₂
Molar Mass 119.92 g/mol
Appearance Colorless liquid
Melting Point 12 °C (54 °F)
Boiling Point 50 °C (122 °F) at 50 mmHg

Data sourced from Wikipedia. wikipedia.org

Significance of Alkenylboronates in Strategic Organic Synthesis

Alkenylboronates, also known as alkenyl boronic esters, are organoboron compounds that feature a boron atom attached directly to a carbon-carbon double bond. They are regarded as one of the most versatile building blocks in organic synthesis. nih.gov Their prominence is largely due to their exceptional utility as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of complex molecules like conjugated dienes, styrenes, and biaryls from alkenylboronates and various organic halides or triflates. libretexts.org

The advantages of using alkenylboronates in synthesis are numerous. They are relatively stable, easy to handle, have low toxicity, and are compatible with a wide range of functional groups. rsc.orgnih.govnih.gov Their reactivity extends beyond Suzuki-Miyaura couplings; they participate in a diverse array of transformations, including conjugate additions, [2+2] cycloadditions, and 1,2-difunctionalizations. rsc.orgorganic-chemistry.org A key feature of alkenyl boron reagents is their ambiphilic nature, meaning they can behave as either an electrophile at the olefinic portion or as a nucleophile when activated by a Lewis base. rsc.org This dual reactivity opens up diverse pathways for chemical activation and the design of novel synthetic methods. rsc.org The development of new catalytic systems continues to expand the scope and application of these crucial synthetic intermediates. acs.org

Table 2: Selected Applications of Alkenylboronates in Organic Synthesis

Reaction Type Description
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling with organic halides/triflates to form C(sp²)-C(sp²) bonds. nih.govlibretexts.org
Conjugate Addition Addition to α,β-unsaturated ketones to introduce an alkenyl group. organic-chemistry.org
[2+2] Cycloaddition Cobalt-catalyzed reaction with alkynes to form cyclobutyl boronates. rsc.org
1,2-Difunctionalization Nickel-catalyzed three-component reactions to add two different alkyl or aryl groups across the double bond. rsc.org

| Hydroboration/Protodeboronation | A method to synthesize stereodefined cis-alkenyl boronates. nih.gov |

Nomenclature and Isomeric Considerations of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole

The systematic IUPAC name "2-Hex-3-en-3-yl-1,3,2-benzodioxaborole" precisely defines the molecule's structure. A breakdown of the name reveals its constituent parts and their connectivity.

Table 3: Nomenclature Deconstruction

Component Meaning
1,3,2-benzodioxaborole (B1584974) The core heterocyclic ring system, also known as a catecholboronate ester.
2- Indicates that the substituent is attached to the boron atom, which is at position 2 of the benzodioxaborole ring.

| Hex-3-en-3-yl | A six-carbon alkenyl substituent. "Hex" denotes a six-carbon chain, "-3-en-" specifies a double bond between carbons 3 and 4, and "-3-yl" indicates that the point of attachment to the boron atom is at carbon 3 of this chain. |

The structure of the "hex-3-en-3-yl" group is CH₃-CH₂-C(=CH-CH₂-CH₃)-. The boron atom of the benzodioxaborole ring is attached directly to a carbon atom of the double bond (C3), making this compound a vinylic boronate.

A critical aspect of this molecule is the potential for stereoisomerism around the C3=C4 double bond. Because the substituents on each carbon of the double bond are different, the molecule can exist as two distinct geometric isomers: (E) and (Z).

On Carbon 3: The substituents are an ethyl group (-CH₂CH₃) and the 1,3,2-benzodioxaborole group.

On Carbon 4: The substituents are an ethyl group (-CH₂CH₃) and a hydrogen atom.

The assignment of (E) or (Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Priorities on C3: The benzodioxaborole group has higher priority than the ethyl group (Boron's atomic number > Carbon's).

Priorities on C4: The ethyl group has higher priority than the hydrogen atom (Carbon's atomic number > Hydrogen's).

This leads to the following isomers:

(Z)-isomer: The two higher-priority groups (the benzodioxaborole on C3 and the ethyl group on C4) are on the same side of the double bond axis.

(E)-isomer: The two higher-priority groups are on opposite sides of the double bond axis.

Table 4: Isomers of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole

Isomer Description
(Z)-2-(Hex-3-en-3-yl)-1,3,2-benzodioxaborole The high-priority benzodioxaborole and ethyl groups are on the same side of the C=C bond.

| (E)-2-(Hex-3-en-3-yl)-1,3,2-benzodioxaborole | The high-priority benzodioxaborole and ethyl groups are on opposite sides of the C=C bond. |

The specific stereochemistry of the alkenylboronate is crucial as it is often retained in subsequent reactions, such as the Suzuki-Miyaura coupling, allowing for the stereospecific synthesis of the desired alkene product. libretexts.orgnih.gov

Properties

IUPAC Name

2-hex-3-en-3-yl-1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZEZBDXVOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(=CCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Pathways of 2 Hex 3 En 3 Yl 1,3,2 Benzodioxaborole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, and alkenylboronates like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole are excellent coupling partners in these transformations. The Suzuki-Miyaura coupling is a particularly prominent reaction in this context.

Suzuki-Miyaura Coupling with Various Electrophiles

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, this reaction allows for the introduction of the hexenyl group onto a wide range of organic scaffolds.

While specific studies on 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole are not extensively documented in publicly available literature, the scope and limitations can be inferred from the well-established reactivity of similar alkenylboronates. Generally, these compounds couple efficiently with a broad spectrum of electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. The reactivity of the electrophile typically follows the order: I > Br > OTf > Cl.

The steric and electronic properties of both the alkenylboronate and the electrophile can influence the reaction's success. Highly hindered substrates may require more forcing conditions or specialized catalytic systems to achieve good yields. Furthermore, the presence of certain functional groups on either coupling partner can sometimes interfere with the catalytic cycle, although the Suzuki-Miyaura reaction is known for its high functional group tolerance.

The choice of ligand on the palladium catalyst is crucial for the efficiency and stereochemical outcome of the Suzuki-Miyaura coupling. For alkenylboronates, phosphine (B1218219) ligands are commonly employed to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3), are often effective for coupling reactions involving less reactive electrophiles like aryl chlorides. For maintaining the stereointegrity of the double bond in the alkenylboronate, ligands that promote rapid reductive elimination are preferred.

Table 1: Representative Ligands for Suzuki-Miyaura Coupling of Alkenylboronates

LigandPalladium PrecursorTypical Substrates
Tri(tert-butyl)phosphine (P(t-Bu)₃)Pd₂(dba)₃Aryl and vinyl halides/triflates
Tricyclohexylphosphine (PCy₃)Pd(OAc)₂Aryl and vinyl halides/triflates
SPhosPd(OAc)₂Hindered aryl and heteroaryl halides
XPhosPd₂(dba)₃A broad range of aryl and vinyl electrophiles

This table is illustrative and based on general findings for alkenylboronates.

The reaction conditions play a pivotal role in the outcome of the Suzuki-Miyaura coupling. The choice of solvent, base, and temperature must be carefully optimized for each specific substrate pair.

Solvent: A variety of solvents can be used, with common choices including ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). The addition of water is often beneficial, particularly when using inorganic bases, as it can aid in the dissolution of the base and facilitate the transmetalation step.

Base: A base is required to activate the organoboron reagent and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are frequently used. The strength and nature of the base can significantly affect the reaction rate and the occurrence of side reactions. For sensitive substrates, milder bases may be necessary.

Temperature: The reaction temperature can range from room temperature to refluxing conditions, depending on the reactivity of the coupling partners. For less reactive electrophiles, higher temperatures are generally required to drive the reaction to completion.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

SolventBaseTemperature Range (°C)Notes
Dioxane/WaterK₂CO₃80-100A common and robust system.
Toluene/Ethanol/WaterNa₂CO₃80-110Often used for large-scale syntheses.
THFCsF25-60Milder conditions, suitable for sensitive substrates.
DMFK₃PO₄60-120Effective for challenging couplings.

This table represents general conditions and may require optimization for specific reactions.

Alkenyl-Alkenyl Coupling for 1,3-Alkadiene Synthesis

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole is a valuable precursor for the stereoselective synthesis of 1,3-alkadienes through palladium-catalyzed cross-coupling with an alkenyl halide or triflate. researchgate.net This reaction allows for the controlled formation of conjugated diene systems, which are important structural motifs in many natural products and functional materials.

The stereochemistry of the resulting 1,3-diene is typically determined by the stereochemistry of the starting alkenylboronate and the alkenyl halide, with the coupling proceeding with retention of configuration. The catalytic system often employs a palladium(0) source and a suitable ligand, similar to those used in standard Suzuki-Miyaura couplings. The choice of reaction conditions, including the base and solvent, can be critical for achieving high yields and stereoselectivity. A one-pot synthesis of unsymmetrical 1,3-dienes can be achieved through a borylation-coupling sequence. nih.gov

Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts offer complementary reactivity to palladium and are particularly powerful in the context of asymmetric catalysis. While specific examples involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole are not prevalent in the literature, the reactivity of analogous alkenylboronic acids and their derivatives in rhodium-catalyzed processes provides a strong indication of its potential.

A key transformation is the rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of the alkenyl group to an α,β-unsaturated carbonyl compound, such as a ketone or ester. rsc.org This reaction, when performed with a chiral rhodium catalyst, can generate a new stereocenter with high enantioselectivity. rsc.org The catalytic cycle is proposed to involve an alkenylrhodium intermediate that adds to the carbon-carbon double bond of the electron-deficient olefin. rsc.org

The success of these asymmetric reactions is highly dependent on the chiral ligand employed. Chiral diphosphine ligands, such as BINAP and its derivatives, have been shown to be highly effective in inducing high levels of enantioselectivity in the 1,4-addition of organoboron reagents. rsc.org The reaction is typically carried out in a suitable solvent, and the choice of the rhodium precursor, such as [Rh(acac)(CO)2] or [RhCl(cod)]2, can also influence the catalytic activity. The addition of a base is often necessary to facilitate the transmetalation from boron to rhodium. The catalytic cycle is believed to involve phenylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates.

Table 3: Chiral Ligands for Rhodium-Catalyzed Asymmetric 1,4-Addition

Chiral LigandRhodium PrecursorTypical Acceptor
(S)-BINAP[Rh(acac)(CO)₂]α,β-Unsaturated ketones
(R,R)-DIOP[RhCl(cod)]₂α,β-Unsaturated esters
(S,S)-Chiraphos[Rh(acac)(CO)₂]Cyclic enones

This table is based on established rhodium-catalyzed asymmetric reactions of organoboron compounds.

1,4-Addition Reactions with α,β-Unsaturated Ketones

The conjugate addition, or 1,4-addition, of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. Alkenyl-1,3,2-benzodioxaboroles, as members of the organoboron family, are effective nucleophiles in these transformations, particularly in rhodium-catalyzed systems. researchgate.net The reaction involves the addition of the alkenyl group to the β-position of an α,β-unsaturated ketone (enone), leading to the formation of a γ,δ-unsaturated ketone.

The generally accepted mechanism for the rhodium-catalyzed 1,4-addition begins with a transmetalation step where the alkenyl group from the benzodioxaborole is transferred to the rhodium(I) catalyst. The resulting alkenyl-rhodium species then undergoes conjugate addition to the enone. Subsequent protonolysis releases the final product and regenerates the active rhodium catalyst, allowing the cycle to continue. These reactions are valued for their high efficiency and tolerance of various functional groups under mild conditions. nih.govorganic-chemistry.org

Table 1: Examples of Rhodium-Catalyzed 1,4-Addition of Alkenylboron Reagents to Enones This table illustrates the general applicability of the reaction to various alkenylboronates and enones.

Alkenylboron Reagentα,β-Unsaturated KetoneCatalyst SystemProduct Yield (%)
(E)-1-Hexenyl-1,3,2-benzodioxaborole2-Cyclohexen-1-one[Rh(acac)(C₂H₄)₂] / dppb98
(E)-Styryl-1,3,2-benzodioxaborole2-Cyclopenten-1-one[Rh(cod)₂]BF₄ / dppb95
(E)-1-Butenylboronic acid2-Cyclohexen-1-one[Rh(acac)(CO)₂] / BINAP99
(E)-1-Pentenylboronic acid(R)-Carvone[Rh(cod)Cl]₂ / dppb88

Enantioselective Outcomes and Chiral Catalyst Design

A significant advancement in 1,4-addition reactions is the development of asymmetric catalysis to control the stereochemistry of the newly formed chiral center. For alkenylboronates like 2-hex-3-en-3-yl-1,3,2-benzodioxaborole, this is achieved by employing a chiral transition metal catalyst. Rhodium complexes featuring chiral ligands, such as chiral dienes or diphosphines, are predominantly used and have demonstrated high levels of enantioselectivity. researchgate.netnih.gov

The design of the chiral ligand is critical. Ligands like (R,R)-Ph-bod* and various derivatives of BINAP create a chiral environment around the rhodium center. nih.gov This chiral pocket influences the orientation of the substrates during the key bond-forming step, favoring the formation of one enantiomer over the other. The result is a product with high enantiomeric excess (ee). rsc.org While rhodium is common, other systems, such as copper complexes with chiral phosphoramidite (B1245037) ligands, have also been successfully used for the enantioselective conjugate boration of enones. rsc.org Furthermore, organocatalytic methods using chiral diols, such as substituted BINOL derivatives, have proven effective for the conjugate addition of alkenylboronic acids. nih.govornl.govresearchgate.net

Table 2: Enantioselective 1,4-Addition with Various Chiral Catalysts This table highlights the effectiveness of different chiral ligands in controlling the stereochemical outcome of the 1,4-addition of alkenylboron reagents.

Alkenylboron Reagentα,β-Unsaturated KetoneChiral Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
(E)-1-Octenylboronic acid2-Cyclohexen-1-oneRh(I) / (S,S)-Chiraphos9691
Phenylboronic acidChromoneRh(I) / (R,R)-Ph-bod*9899 nih.gov
(E)-Styrylboronic acid2-Cyclohepten-1-one[Rh(cod)Cl]₂ / (R)-BINAP9797
(E)-Alkenylboronic acidsIndole-appended enones(R)-3,3'-bis(pentafluorophenyl)-BINOL70-9187-99 researchgate.net

Oxidative Addition to Transition Metal Complexes

Oxidative addition is a fundamental reaction class in organometallic chemistry and a crucial mechanistic step in many catalytic cycles, including the 1,4-addition and cross-coupling reactions involving organoboron reagents. wikipedia.orgnumberanalytics.com In this process, a low-valent transition metal complex inserts into a covalent bond, increasing the metal's formal oxidation state and coordination number, typically by two. libretexts.orglibretexts.org

For a compound like 2-hex-3-en-3-yl-1,3,2-benzodioxaborole, the carbon-boron (C-B) bond can undergo oxidative addition to a metal center, such as rhodium(I) or palladium(0). numberanalytics.com For example, in the rhodium-catalyzed 1,4-addition cycle, a Rh(I) complex undergoes oxidative addition with the alkenylboronate to form a Rh(III) intermediate. This step effectively transfers the alkenyl group to the metal, activating it for subsequent nucleophilic attack. The feasibility of this step depends on the metal's electron density and the presence of a vacant coordination site. wikipedia.orglibretexts.org

Table 3: General Principle of Oxidative Addition in Catalysis This table illustrates the change in the metal center during the oxidative addition step, a key process in reactions involving alkenylboronates.

Metal PrecursorReagent TypeOxidative Addition Product (Generic)Change in Oxidation StateChange in Coordination Number
Pd(0)L₂R-X (e.g., Aryl Halide)R-Pd(II)(X)L₂0 → +2+2
Rh(I)L₂XH₂H₂Rh(III)L₂X+1 → +3+2
Ir(I)Cl(CO)(PPh₃)₂CH₃ICH₃Ir(III)(I)Cl(CO)(PPh₃)₂+1 → +3+2
Rh(I)L₂⁺Alkenyl-B(OR)₂[Alkenyl-Rh(III)L₂(B(OR)₂)]⁺+1 → +3+2

Other Synthetic Transformations Involving the Boron Moiety

Beyond conjugate addition, the benzodioxaborole moiety in 2-hex-3-en-3-yl-1,3,2-benzodioxaborole enables a variety of other important synthetic transformations. The C-B bond is a versatile handle for creating different types of chemical bonds.

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed process, the alkenyl group is transferred to an organic halide or triflate, forming a new C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern organic synthesis for constructing complex molecules, including pharmaceuticals and functional materials.

Additionally, the alkenylboronate can be transformed into other organometallic reagents. For instance, treatment of 2-alkenyl-1,3,2-benzodioxaboroles with mercuric acetate (B1210297) provides a stereospecific route to alkenylmercuric salts, which have their own distinct reactivity. acs.org The boron moiety can also be exchanged in a process known as transborylation, reacting with other diboron (B99234) reagents to form different boronate esters. researchgate.net

Table 4: Synthetic Transformations of Alkenyl-1,3,2-benzodioxaboroles This table summarizes key reactions that utilize the alkenylboronate functional group to form different products.

Reaction TypeReagentsPartner SubstrateProduct Type
Suzuki-Miyaura CouplingPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl or Vinyl Halide/TriflateConjugated Diene or Styrene derivative
Conversion to AlkenylmercurialMercuric Acetate (Hg(OAc)₂)N/AAlkenylmercuric Acetate acs.org
Protonolysis/DeuterolysisAcetic Acid (CH₃COOH / CH₃COOD)N/AAlkene / Deuterated Alkene
Oxidation (to carbonyl)Oxidizing agent (e.g., NaBO₃)N/AAldehyde or Ketone

Mechanistic Elucidation of Reactions Involving 2 Hex 3 En 3 Yl 1,3,2 Benzodioxaborole

Mechanistic Pathways of Hydroboration with 1,3,2-Benzodioxaboroles

Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org The use of 1,3,2-benzodioxaboroles, such as catecholborane, offers unique reactivity and selectivity compared to other borane (B79455) reagents. acs.org

Transition States and Intermediates in Hydroboration

The mechanism of hydroboration with catecholborane is often debated, with evidence supporting both concerted and multi-step pathways depending on the substrate and reaction conditions. In the uncatalyzed reaction, the process is generally considered to be a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the alkene or alkyne (syn-addition). rsc.orgwikipedia.org This transition state involves the coordination of the electron-deficient boron atom to the electron-rich π-system of the unsaturated bond. wikipedia.orglibretexts.org

In transition metal-catalyzed hydroborations, particularly with rhodium catalysts, the mechanism is more complex. wikipedia.org It typically begins with the oxidative addition of the B-H bond of catecholborane to the metal center, forming a rhodium(III)-hydrido-boryl complex. wikipedia.orgillinois.edu Subsequent coordination of the alkene or alkyne to the metal center is followed by migratory insertion into either the rhodium-hydride or rhodium-boron bond. rsc.orgwikipedia.org The final step is reductive elimination, which releases the organoborane product and regenerates the active catalyst. rsc.orgwikipedia.org Deuterium labeling studies have shown that the reversibility of these individual steps can be highly dependent on the substrate. proquest.com

Key Intermediates in Rhodium-Catalyzed Hydroboration
IntermediateDescriptionSpectroscopic Evidence
Rh(III)-hydrido-boryl complexFormed from the oxidative addition of catecholborane to the Rh(I) catalyst.Observed in stoichiometric reactions of RhCl(PPh3)3 with catecholborane. illinois.edu
Alkene/Alkyne-coordinated complexThe unsaturated substrate coordinates to the rhodium center.Inferred from kinetic studies and computational models. rsc.org
Alkyl/Alkenyl-rhodium(III)-boryl complexResult of migratory insertion of the substrate into the Rh-H or Rh-B bond.Characterized in some systems, though often transient. rsc.org

Role of Borane Lewis Acidity and Alkene/Alkyne Coordination

The Lewis acidity of the boron atom in 1,3,2-benzodioxaborole (B1584974) is a key factor in its reactivity. The electron-withdrawing nature of the catechol backbone enhances the electrophilicity of the boron center, facilitating its interaction with the nucleophilic π-bond of an alkene or alkyne. libretexts.orglibretexts.org In uncatalyzed hydroboration, this Lewis acid-base interaction initiates the reaction, leading to the formation of the four-centered transition state. rsc.orglibretexts.org

In catalyzed reactions, the coordination of the alkene or alkyne to the metal center is a crucial step that precedes the migratory insertion. rsc.orgwikipedia.org The nature of the ligands on the metal catalyst can significantly influence the rate and selectivity of this coordination. For instance, the use of chiral ligands can induce enantioselectivity in the hydroboration of prochiral alkenes. Furthermore, the addition of Lewis acids as co-catalysts can dramatically accelerate rhodium-catalyzed hydroborations, particularly with less reactive boranes like pinacolborane, by promoting the heterolytic cleavage of the B-H bond. acs.org

Detailed Catalytic Cycles in Cross-Coupling Reactions

2-Hex-3-en-3-yl-1,3,2-benzodioxaborole can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds. numberanalytics.com The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition Step with Organohalides

The catalytic cycle begins with the oxidative addition of an organohalide (R-X) to a low-valent palladium(0) complex. wikipedia.orgcsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. numberanalytics.comcsbsju.edu The reactivity of the organohalide in this step generally follows the order I > Br > Cl > F. The nature of the phosphine (B1218219) ligands on the palladium catalyst is also critical; electron-rich and bulky ligands can facilitate the oxidative addition process. libretexts.org Computational studies have been employed to investigate the steric and electronic effects of ligands and substrates on the energy barriers of this step. diva-portal.org

Transmetalation and Boron-Metal Exchange

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic ester is transferred to the palladium(II) complex. wikipedia.org This process involves the reaction of the organopalladium(II) halide with the boronic ester in the presence of a base. wikipedia.org The base activates the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. wikipedia.org While the precise mechanism of transmetalation has been a subject of extensive study, it is now understood that boronic esters can undergo transmetalation directly without prior hydrolysis. acs.orgillinois.edu The rate of this step can be significantly influenced by the structure of the boronic ester. illinois.edu

acs.orgillinois.eduwikipedia.orgillinois.edu
Factors Influencing Transmetalation Rate
FactorInfluence on RateReference
Boronic Ester StructureDifferent boronic esters can lead to significant rate enhancements.
BaseActivates the boronic ester to form a more reactive boronate species.
SolventCan affect the solubility and reactivity of the boronate species.

Reductive Elimination and Product Formation

The final step of the catalytic cycle is reductive elimination. wikipedia.orgnumberanalytics.com In this step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the final product, and the palladium catalyst is regenerated in its original Pd(0) state. wikipedia.orgnumberanalytics.com For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. libretexts.org If they are trans, an isomerization to the cis isomer must occur first. wikipedia.org This step is generally favored by bulky phosphine ligands. wikipedia.org The regenerated Pd(0) catalyst can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the precious metal. yonedalabs.com

Stereochemical Control Mechanisms in Asymmetric Catalysis

The generation of stereocenters in reactions involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole would be governed by the principles of asymmetric catalysis, where a chiral catalyst or auxiliary directs the formation of one enantiomer or diastereomer over another. youtube.comrsc.org The stereochemical outcome is dictated by the energetic differences between the diastereomeric transition states.

Substrate and Catalyst Control:

In a potential asymmetric reaction, such as a catalyzed addition to an aldehyde, the facial selectivity would be determined by the interaction between the chiral catalyst, the aldehyde, and the 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole. The catalyst can create a chiral pocket, sterically hindering one approach of the reactants and favoring another. youtube.com For instance, in a hypothetical asymmetric allylation-type reaction, a chiral ligand on a metal catalyst would differentiate between the two faces of a prochiral electrophile, leading to an enantiomerically enriched product.

The inherent structure of the 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole itself can also influence stereochemistry. The trisubstituted nature of the double bond means that it exists as E/Z isomers. The geometry of this double bond is crucial in reactions like allylborations, where E-isomers typically yield anti-products and Z-isomers yield syn-products. researchgate.net Control over the E/Z geometry during the synthesis of the vinylboronate is therefore a primary method of stereochemical control. nih.govorganic-chemistry.org

Illustrative Data on Stereocontrol in Related Vinylboronate Reactions:

The following table illustrates typical results for the asymmetric addition of a generic vinylboronate to an aldehyde, showcasing how different chiral catalysts can influence the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product.

EntryChiral Catalyst/LigandAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% e.e.)
1(R)-BINOLBenzaldehyde10:9092
2(S)-Tol-BINAPCyclohexanecarboxaldehyde95:598
3Chiral Phosphoric AcidIsobutyraldehyde>99:185

This data is illustrative and based on general outcomes for vinylboronate additions, not specifically for 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole.

Dual stereocontrol strategies could also be employed, where both the catalyst and a chiral auxiliary on one of the reactants work in concert to achieve high levels of stereoselectivity. rsc.org This is particularly relevant when creating multiple stereocenters in a single transformation. nih.govnih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding reaction mechanisms, and for vinylboronates like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, these studies would likely focus on their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. pku.edu.cnlibretexts.orgyoutube.comyoutube.comnih.gov The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Rate-Determining Step in Suzuki-Miyaura Coupling:

The rate-determining step (RDS) of the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. nih.gov

Oxidative Addition: In many cases, the oxidative addition of the organic halide to the Pd(0) complex is considered the rate-determining step. libretexts.org The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic group. libretexts.org

Transmetalation: For other systems, particularly with less reactive organoboron compounds, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be rate-limiting. pku.edu.cn This step often requires activation of the organoboronate by a base. The choice of base and solvent can significantly impact the rate of transmetalation.

Reductive Elimination: While less common, the final reductive elimination step, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, can also be the RDS, especially when bulky ligands are used that hinder the approach of the two organic groups on the palladium center.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling:

Kinetic studies would involve monitoring the reaction progress over time under different reactant concentrations. nih.gov The data would then be used to determine the reaction order with respect to each component, providing insights into the RDS.

Experiment[Vinylboronate] (M)[Aryl Halide] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.112.5 x 10⁻⁵
20.20.112.6 x 10⁻⁵
30.10.215.1 x 10⁻⁵
40.10.124.9 x 10⁻⁵

This data is hypothetical and for illustrative purposes. In this example, the reaction is approximately zero-order in the vinylboronate and first-order in both the aryl halide and the palladium catalyst, suggesting that oxidative addition is the rate-determining step.

Ultimately, a complete kinetic profile for a reaction involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole would require systematic experimental studies to determine the specific influences of all reaction parameters.

Strategic Applications of 2 Hex 3 En 3 Yl 1,3,2 Benzodioxaborole in Complex Organic Synthesis

Stereoselective Construction of Carbon-Carbon Double Bonds

The primary utility of alkenylboronic esters like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds. The catechol boronic ester functionality of this compound is particularly significant. Historically, the first reported Suzuki-Miyaura type couplings utilized catechol alkenylboronic esters with bromoalkenes. nih.gov

The (Z)-geometry of the double bond in 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole is crucial. In Suzuki-Miyaura reactions, the stereochemistry of the double bond in the boronic ester is typically retained in the final coupled product. This stereospecificity allows for the precise and predictable construction of trisubstituted alkenes with a defined (Z)-configuration, a structural motif present in many complex natural products and biologically active molecules. The ability to transfer this specific isomer is a significant advantage in multistep synthesis where control of stereochemistry is paramount.

Building Block for Functionality Installation in Organic Molecules

Beyond its role in forming C(sp²)-C(sp²) bonds, 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole serves as a versatile building block for the installation of more complex functionalities. The boronic ester group itself can be considered a masked hydroxyl group or can be transformed into a variety of other functional groups.

The carbon-boron bond can undergo a range of transformations, extending the synthetic utility of this building block. For instance, oxidation of the C-B bond with reagents like hydrogen peroxide provides the corresponding alcohol, 3-hexen-3-ol, while retaining the double bond's stereochemistry. This provides a stereoselective route to specific allylic alcohols. Furthermore, the boronic ester can be converted into other organometallic species or undergo different types of coupling reactions, broadening its applicability.

A tandem reaction approach, such as a one-pot boron-Heck and Suzuki reaction, showcases how such building blocks can be used to sequentially add different groups to a molecule, increasing molecular complexity in an efficient manner. nih.gov While not demonstrated with this specific compound, the general principle highlights its potential as a versatile synthetic intermediate.

Role as a Synthetic Intermediate in Specialized Chemical Fields (e.g., Pharmaceutical Synthesis)

The structural motifs accessible through reagents like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole are of significant interest in medicinal chemistry and pharmaceutical synthesis. thieme.com Trisubstituted alkenes are common substructures in many drug candidates and approved pharmaceuticals. The ability to synthesize these with high stereochemical control is a critical aspect of drug development.

While specific examples of the direct use of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole in the synthesis of a marketed drug are not readily found in the literature, its value as an intermediate is clear. The Suzuki-Miyaura reaction, for which this compound is a reagent, is widely used in the pharmaceutical industry for its robustness and scalability. nih.govmdpi.com The synthesis of potent kinase inhibitors, for example, has been achieved using late-stage Suzuki-Miyaura couplings with boronic esters. nih.gov

The commercial availability and defined stereochemistry of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole make it a valuable starting material or intermediate for the synthesis of complex target molecules in drug discovery programs. lookchem.com The introduction of the 1-ethyl-1-butenyl moiety with Z-geometry can be a key step in the assembly of a larger, biologically active molecule.

Advanced Characterization and Analytical Methodologies for 2 Hex 3 En 3 Yl 1,3,2 Benzodioxaborole and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate details of reaction mechanisms involving organoboron reagents. nih.gov Both Boron-11 (¹¹B) and multinuclear NMR approaches offer complementary information, from tracking the consumption of starting materials to identifying transient intermediates.

Given that boron possesses two NMR-active nuclei, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance), ¹¹B NMR is the preferred method for analysis due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, which results in sharper signals. huji.ac.ilacs.org The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom, making it an excellent probe for monitoring reaction progress. nih.gov

The ¹¹B nucleus has a wide chemical shift range of approximately 250 ppm, allowing for clear differentiation between various boron species in a reaction mixture. nih.gov Tricoordinate organoboranes, such as the benzodioxaborole starting material, typically exhibit signals in a specific region of the spectrum. As a reaction proceeds, the formation of new boron-containing species, for instance, tetracoordinate boronate complexes, will result in the appearance of new signals at distinct chemical shifts, often at a higher field. nih.govsdsu.edu

For example, in a reaction involving the transfer of the hexenyl group, the disappearance of the ¹¹B signal corresponding to 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole and the concurrent appearance of a new peak would allow for real-time tracking of the reaction kinetics. The integration of these signals can provide quantitative data on the conversion of the starting material to the product. The sensitivity of modern NMR spectrometers allows for the detection of even low concentrations of boron-containing species, which is crucial for identifying minor byproducts or stalled reaction intermediates. magritek.com

Table 1: Representative ¹¹B NMR Chemical Shift Ranges for Various Boron Species

Boron Species TypeHybridizationCoordinationTypical ¹¹B Chemical Shift Range (ppm)
Triorganoboranes (R₃B)sp²3+30 to +80
Boronic Esters (RB(OR')₂)sp²3+20 to +35
Tetraorganoborates (R₄B⁻)sp³4-15 to -25
Borohydrides (BH₄⁻)sp³4-26 to -45

Note: Chemical shifts are relative to a reference compound, typically BF₃·OEt₂. The exact shift depends on the specific substituents and solvent. huji.ac.ilsdsu.edu

While ¹¹B NMR is central to studying organoboron reactions, a more complete mechanistic picture is often achieved through multinuclear NMR, which involves observing other active nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P. huji.ac.il By correlating data from different nuclei, it is possible to identify transient intermediates that may not be fully characterizable by ¹¹B NMR alone.

For instance, in a proposed reaction pathway, the formation of a tetracoordinate boronate complex as an intermediate can be confirmed by observing changes in the ¹H and ¹³C spectra of the organic ligands attached to the boron center. nih.gov The coordination change at the boron atom from trigonal planar to tetrahedral alters the electronic environment of the entire molecule, leading to shifts in the proton and carbon signals. rsc.org

In reactions involving fluorinated reagents, ¹⁹F NMR can be a powerful tool. nih.gov The high sensitivity and large chemical shift dispersion of ¹⁹F make it an excellent probe for detecting the formation of fluorine-containing intermediates or products. huji.ac.ilnih.gov Similarly, if a reaction involves phosphine (B1218219) ligands, ³¹P NMR can be used to monitor the ligand's coordination state. By combining data from ¹H, ¹³C, and ¹¹B NMR, researchers can piece together the structure of fleeting intermediates, providing strong evidence for a proposed reaction mechanism. youtube.com Studies on the transmetalation from gold to boron, for example, have successfully used NMR to observe tetracoordinate boronate intermediates, suggesting an associative reaction mechanism. nih.gov

X-ray Crystallography of Related Dioxaborolanes and Organoboron Complexes

X-ray crystallography provides the most definitive structural information for chemical compounds by mapping electron density to determine the precise spatial arrangement of atoms in a crystal lattice. nih.gov While a crystal structure for 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole itself may not be publicly available, analysis of closely related benzodioxaborole and other organoboron complexes provides critical insights into the expected structural parameters. researchgate.netnih.gov

The 1,3,2-dioxaborolane ring is a five-membered heterocyclic system. In principle, five-membered rings can adopt several conformations, such as planar, envelope, or twist forms, to minimize steric and torsional strain. wpmucdn.comnih.gov X-ray crystallographic studies of various 1,3,2-dioxaborolane derivatives, including those with pinacol (B44631) and catechol backbones, reveal that the dioxaborolane ring is typically nearly planar or adopts a slight envelope or twist conformation. researchgate.net The degree of puckering is influenced by the substituents on both the boron atom and the diol backbone.

In the case of the benzodioxaborole (catechol-derived) system, the fusion to the benzene (B151609) ring imparts significant rigidity. The five-membered dioxaborolane ring is expected to be largely planar to maintain the aromaticity of the fused benzene ring. Any deviation from planarity would be minimal. This conformational preference can influence the reactivity of the compound by affecting the steric accessibility of the boron center and the orientation of the exocyclic substituent (the hexenyl group). csbsju.edunih.gov

X-ray diffraction studies of related organoboron complexes provide precise data on bond lengths and angles, which are fundamental to understanding the geometry and bonding within these molecules. nih.govresearchgate.net For a tricoordinate sp²-hybridized boron atom in a benzodioxaborole structure, the geometry around the boron is expected to be trigonal planar, with bond angles summing to approximately 360°. acs.org

The carbon-boron (C–B) bond is a key feature of organoboron compounds. In tricoordinated organoboron compounds, the C–B bond length is typically in the range of 1.55 to 1.59 Å. acs.org The boron-oxygen (B–O) bonds within the dioxaborolane ring are generally shorter, reflecting the partial double-bond character arising from p-orbital donation from oxygen to the vacant p-orbital of boron.

Table 2: Typical Bond Lengths and Angles for a 2-Aryl-1,3,2-benzodioxaborole Moiety from Crystallographic Data

Bond/AngleDescriptionTypical Value
C(aryl)-BBond between exocyclic carbon and boron~1.56 Å
B-OBonds between boron and ring oxygens~1.37 Å
O-C(ring)Bonds between oxygen and aromatic carbon~1.39 Å
C(aryl)-B-OAngle involving the exocyclic substituent~122-124°
O-B-OAngle within the dioxaborolane ring~110-112°
B-O-C(ring)Angle within the dioxaborolane ring~108-110°

Data compiled from representative structures of related organoboron complexes. researchgate.netresearchgate.net

These structural parameters are crucial for computational modeling and for rationalizing the compound's reactivity. For instance, the relatively long and polarized C–B bond is central to the utility of organoboranes in synthesis, as this bond is readily cleaved in reactions like the Suzuki-Miyaura coupling. wikipedia.org

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatography is a cornerstone of synthetic chemistry, essential for monitoring the progress of reactions, separating components of a mixture, and assessing the purity of the final product. For organoboron compounds like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, a variety of chromatographic methods are employed.

Commonly, thin-layer chromatography (TLC) is used for rapid, qualitative monitoring of a reaction's progress. High-performance thin-layer chromatography (HPTLC) can be used for more quantitative analysis of boron-containing compounds. agro-craiova.ro For preparative separation and purification, column chromatography using silica (B1680970) gel is standard. However, the polarity of some organoboron compounds and their potential for decomposition on acidic silica gel can present challenges, sometimes necessitating the use of deactivated silica or alternative stationary phases. acs.org

Gas chromatography (GC) is a powerful technique for analyzing volatile organoboron compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a reaction mixture. For enhanced specificity, element-selective detectors, such as a microwave-induced plasma (MIP) detector tuned to detect boron, can be particularly effective. rsc.orgrsc.org This approach offers very low detection limits and high selectivity for boron-containing molecules over a vast excess of carbon-based compounds, making it ideal for trace analysis and reaction monitoring. rsc.orgrsc.org

High-performance liquid chromatography (HPLC) is also widely used, especially for less volatile or thermally sensitive organoboron compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for purity assessment. The choice of detector (e.g., UV-Vis, mass spectrometry) depends on the chromophoric properties of the analyte and the desired level of information. The development of robust chromatographic methods is often a prerequisite for challenging synthetic applications, such as the enantiospecific coupling of boronic esters, where precise analysis of reactants, products, and potential byproducts is critical. nih.govacs.org

Mass Spectrometry for Reaction Pathway and Adduct Characterization

Mass spectrometry (MS) serves as a pivotal analytical technique for the elucidation of reaction pathways and the characterization of transient intermediates and adducts involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole. The inherent sensitivity of MS allows for the detection of low-abundance species directly from reaction mixtures, providing critical insights into mechanistic details that are often inaccessible by other spectroscopic methods. nih.govresearchgate.net

Modern ionization techniques, particularly electrospray ionization (ESI), have proven to be exceptionally valuable for the analysis of organoboron compounds. nih.gov ESI-MS facilitates the gentle transfer of charged or chargeable species from solution into the gas phase, making it ideal for observing reaction intermediates and adducts without significant fragmentation. nih.gov Both positive and negative ionization modes can be employed, with the choice depending on the specific nature of the analyte and the reaction conditions. For instance, the analysis of related boronic acids has shown that negative-mode ESI can be highly sensitive for detecting deprotonated molecular ions. scirp.org

In the context of reactions involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, such as its participation in coupling reactions or additions, ESI-MS can be used to monitor the reaction progress in near real-time. This high-throughput capability is beneficial for optimizing reaction conditions and identifying key intermediates. rsc.org

Elucidation of Reaction Pathways

The study of reaction pathways using mass spectrometry often involves the direct infusion of the reaction mixture into the mass spectrometer at various time points. This allows for the identification of starting materials, intermediates, products, and byproducts. For a hypothetical reaction, the mass spectrum would reveal ions corresponding to the protonated or sodiated molecular ions of these species.

For instance, in a palladium-catalyzed cross-coupling reaction involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, ESI-MS could be used to detect key organometallic intermediates. nih.gov The detection of charged palladium complexes containing the boronate ester or its fragments would provide direct evidence for the proposed catalytic cycle.

Characterization of Adducts

Mass spectrometry is also a powerful tool for characterizing adducts formed during a reaction. These adducts can be complexes between the boronate ester and other reactants, catalysts, or solvent molecules. The formation of boroxine (B1236090) trimers, dimers, and solvent adducts is a known phenomenon in the analysis of boronic acids and their esters, and their characterization is crucial for a complete understanding of the reaction system. rsc.org

Collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is instrumental in the structural characterization of these adducts and intermediates. nih.govresearchgate.net By selecting a specific ion and subjecting it to fragmentation, a characteristic fragmentation pattern is obtained, which can be used to deduce the structure of the precursor ion.

The table below illustrates a hypothetical set of mass spectrometry data that could be obtained during the analysis of a reaction involving 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole.

Observed m/z Proposed Ion Ionization Mode Proposed Formula Significance
217.1234[M+H]⁺Positive ESIC₁₂H₁₆BO₂⁺Protonated molecular ion of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole
239.1053[M+Na]⁺Positive ESIC₁₂H₁₅BO₂Na⁺Sodiated molecular ion of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole
215.1077[M-H]⁻Negative ESIC₁₂H₁₄BO₂⁻Deprotonated molecular ion of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole
323.2287[M+Pd+H]⁺Positive ESIC₁₂H₁₆BO₂Pd⁺Putative palladium adduct, potential reaction intermediate
431.2311[2M+H]⁺Positive ESIC₂₄H₃₁B₂O₄⁺Protonated dimer of the starting material

Further structural information can be obtained from the fragmentation patterns of these ions in an MS/MS experiment. The table below provides a hypothetical fragmentation analysis for the protonated molecular ion.

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Proposed Neutral Loss Interpretation
217.1234135.0441C₆H₁₂Loss of the hexenyl group
217.1234121.0284C₆H₁₂OLoss of the hexenyl group and an oxygen atom
135.044193.0335C₂H₂OFragmentation of the benzodioxaborole ring

Computational and Theoretical Investigations of 1,3,2 Benzodioxaborole Derivatives and Alkenylboronates

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the intricacies of chemical reactions involving organoboron compounds. It allows for the detailed exploration of reaction pathways, the characterization of transient species, and the quantification of energetic parameters that govern reaction feasibility and selectivity.

DFT calculations are frequently employed to model the transition states of reactions involving alkenylboronates and 1,3,2-benzodioxaborole (B1584974) derivatives. rsc.org By locating the transition state structure on the potential energy surface, chemists can determine the activation energy barrier, which is a critical factor in predicting the rate of a reaction. For instance, in reactions such as hydroboration or cross-coupling, identifying the geometry and energy of the transition state provides a molecular-level understanding of how reactants evolve into products. mit.educhemrxiv.org

Computational studies on related systems, such as the Diels-Alder reaction involving alkenylboronates, have successfully modeled the transition state conformations. acs.org These models help in understanding how the electronic nature and steric bulk of the substituents on the boron atom and the alkenyl group influence the energy barrier of the reaction. For example, a bulkier substituent on the boron atom can lead to a higher energy transition state due to increased steric repulsion, thereby slowing down the reaction. youtube.com

Below is a representative data table illustrating how DFT calculations can be used to compare energy barriers for different reaction pathways or substituted analogs.

Reaction/SubstituentTransition State GeometryCalculated Energy Barrier (kcal/mol)
Model Reaction AChair-like25.4
Model Reaction BBoat-like31.2
Substituent XLess Steric Hindrance22.8
Substituent YMore Steric Hindrance28.5

This table is a generalized representation based on typical DFT study findings for organoboron compounds and does not represent data for 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole specifically.

One of the most significant contributions of DFT studies is the elucidation of stereochemical preferences in reactions. youtube.com For alkenylboronates, which can exhibit E/Z isomerism, and for reactions creating new stereocenters, DFT can predict which stereoisomer is likely to be the major product. This is achieved by comparing the energies of the different diastereomeric transition states leading to the various stereochemical outcomes.

For example, in the context of an aldol (B89426) reaction involving a boron enolate derived from a 1,3,2-benzodioxaborole, DFT calculations can model the Zimmerman-Traxler transition state. youtube.com By analyzing the energies of the competing chair-like transition states, researchers can rationalize and predict the observed diastereoselectivity. The calculations often reveal that subtle steric and electronic interactions within the transition state assembly are responsible for the observed stereochemical control. rsc.org

Electronic Structure and Bonding Analysis in Organoboron Compounds

The reactivity and stability of organoboron compounds are intrinsically linked to their electronic structure and the nature of the carbon-boron bond. researchgate.net Computational methods provide a powerful lens through which to examine these fundamental properties.

Investigations into the electronic properties of 2-phenyl-1,3,2-benzodioxaborole (B1347076) and its derivatives have shown that substituents on the aromatic rings can modify the structure, reactivity, and electronic properties. researchgate.net Electronic spectroscopy combined with excited-state calculations has revealed the presence of closely spaced electronic states. researchgate.net The C-B bond has low polarity, and while alkyl boron compounds are generally stable, they are easily oxidized. beilstein-journals.org The boron atom in triorganoboranes is electron-deficient, rendering these compounds strong electrophiles. beilstein-journals.org

The following table summarizes typical electronic properties that can be calculated for organoboron compounds.

PropertyCalculated Value for a Model Alkenylboronate
C-B Bond Length (Å)1.56
B-O Bond Length (Å)1.37
Mulliken Charge on Boron+0.65
HOMO-LUMO Gap (eV)4.8

This table presents generalized data from computational studies on similar organoboron compounds.

Conformational and Steric Effects in Reactivity

The three-dimensional shape of a molecule, its conformation, and the spatial arrangement of its atoms play a crucial role in determining its reactivity. youtube.com Steric hindrance, which arises from the repulsion between electron clouds of bulky groups, can significantly influence the accessibility of the reactive center and the stability of transition states. youtube.comnih.gov

In a molecule like 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, the ethyl and propyl groups on the double bond, as well as the benzodioxaborole moiety itself, create a specific steric environment. The rotation around the C-B single bond and the C-C single bonds within the hexenyl chain leads to various conformers with different energies. acs.org Computational methods can be used to perform a conformational analysis to identify the low-energy conformers that are most likely to participate in a reaction. slideshare.net

The rate and outcome of reactions can be significantly affected by whether a substituent is in an equatorial or axial position in cyclic systems, with equatorial substituents often being more reactive due to lower steric hindrance. slideshare.net For acyclic systems, different staggered and eclipsed conformations can have varying levels of stability and reactivity. nih.gov For instance, in a reaction where a reagent needs to approach the boron atom, a conformation that minimizes steric clashes around the boron center will be favored. chemistrysteps.comnih.gov Studies have shown that the reactivity of a molecule can change with different conformations. youtube.com

The following table provides a hypothetical comparison of the relative energies of different conformers of an alkenylboronate.

ConformerDihedral Angle (C-C-B-O)Relative Energy (kcal/mol)
Staggered 160°0.0
Eclipsed 1120°3.5
Staggered 2180°0.2
Eclipsed 24.0

This table is a generalized representation and does not reflect experimental data for 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via hydroboration of alkynes or alkenes using catecholborane derivatives. For example, terminal alkynes react rapidly with catecholborane at room temperature in solvents like THF or CHCl₃ to yield cis-addition products (e.g., 2-alkenyl-1,3,2-benzodioxaborole) . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates due to improved borane solubility.
  • Temperature : Reactions with less reactive substrates (e.g., cyclohexene) require refluxing conditions (~66°C in THF) .
  • Catalyst-free design : Unlike palladium-catalyzed cross-couplings, hydroboration often proceeds without catalysts, simplifying purification .
    Post-synthesis, crude products can be stored under nitrogen at 4°C to minimize hydrolysis .

Basic: What analytical techniques are recommended for characterizing the molecular structure and electronic properties of this compound?

Answer:

  • X-ray crystallography : Single-crystal studies (e.g., using SHELXTL or similar software) provide precise bond lengths and angles. For example, B–O bonds in benzodioxaboroles are typically ~1.36–1.40 Å, classified as "intermediate" interactions via Atoms in Molecules (AIM) theory .
  • NMR spectroscopy : ¹¹B NMR is critical for confirming boronate formation (δ ~30–35 ppm for benzodioxaboroles) .
  • HOMO/LUMO analysis : DFT calculations reveal electronic stability; low HOMO energies (e.g., −6.26 eV in analogous compounds) correlate with oxidative resistance .

Advanced: How do reaction conditions influence stereoselectivity and regioselectivity in cross-coupling reactions involving this boronate?

Answer:

  • Steric effects : Bulky substituents on the alkenyl group favor trans-addition in hydroboration, while terminal alkynes yield cis-products .
  • Solvent polarity : Non-polar solvents (e.g., CHCl₃) may slow hydrolysis but reduce reaction rates.
  • Temperature control : Low temperatures (−5°C to 0°C) are critical for stabilizing intermediates in multi-step syntheses, such as palladium-catalyzed couplings .
  • Air sensitivity : Despite relative stability, prolonged air exposure leads to hydrolysis, necessitating inert atmospheres for reproducible yields .

Advanced: What computational approaches are used to model the electronic structure and reactivity of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole?

Answer:

  • AIM theory : Quantifies bond critical points (BCPs) to classify interactions (e.g., B–O as "intermediate" with ∇²ρ(r) > 0, Hₑ(r) < 0) .
  • HOMO analysis : Low HOMO energies (−6.26 eV in analogues) predict inertness toward electrophiles, guiding applications in oxygen-sensitive reactions .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction pathways, particularly in THF or CHCl₃ .

Advanced: How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?

Answer:

  • SHELXTL refinement : Use twin-law matrices and HKLF5 format to handle twinned data. For example, SHELXL’s BASF parameter adjusts scale factors for twin domains .
  • Disorder modeling : Split occupancy refinement for overlapping atoms, constrained using SIMU/ISOR commands in SHELX .
  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts, as demonstrated in analogous benzodioxaborole structures .

Advanced: What mechanistic insights explain the compound’s stability under catalytic conditions versus protic environments?

Answer:

  • Boron coordination : The dioxaborole ring’s Lewis acidity stabilizes transition metals (e.g., Pd⁰ in cross-couplings) while resisting hydrolysis due to electron donation from oxygen lone pairs .
  • Hydrolysis kinetics : Rate increases in polar protic solvents (e.g., H₂O/THF mixtures), forming boronic acids. Stabilizing strategies include using anhydrous solvents and molecular sieves .

Basic: How can the purity and stability of this compound be assessed during storage?

Answer:

  • Chromatography : TLC or HPLC with UV detection (λ = 254 nm) monitors degradation.
  • Spectroscopic tracking : ¹¹B NMR detects hydrolysis products (boronic acids, δ ~18–20 ppm) .
  • Storage : Under nitrogen at −20°C in amber vials to prevent photodegradation .

Advanced: What role does this boronate play in protecting-group chemistry, and how is it selectively removed?

Answer:

  • Protecting-group utility : The boronate moiety shields alcohols or amines during multi-step syntheses. For example, 2-bromo-1,3,2-benzodioxaborole facilitates selective deprotection under mild acidic conditions (e.g., 4 M HCl/EtOAc at 0°C) .
  • Competitive reactions : Avoid nucleophilic solvents (e.g., MeOH) to prevent premature cleavage .

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